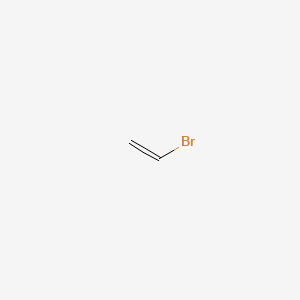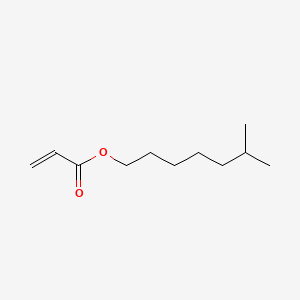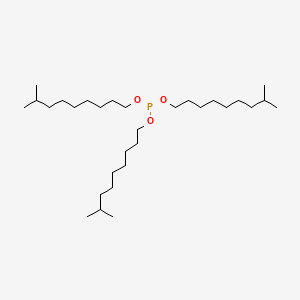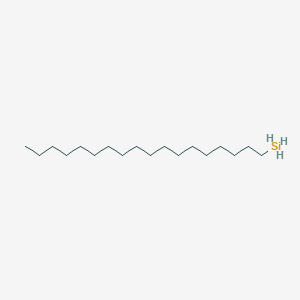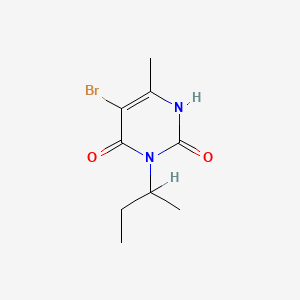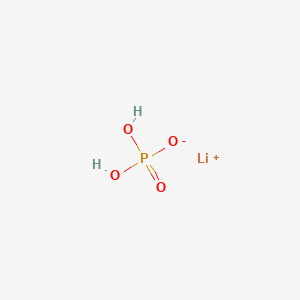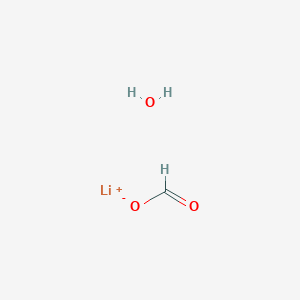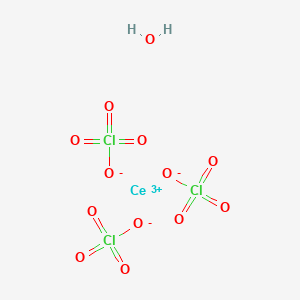
Cerium(III) perchlorate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium(III) perchlorate hydrate is an inorganic compound with the chemical formula Ce(ClO₄)₃·xH₂O. It is a white crystalline solid that is highly soluble in water and various organic solvents. This compound is known for its strong oxidizing properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cerium(III) perchlorate hydrate is typically synthesized by reacting cerium(III) hydroxide or cerium(III) carbonate with perchloric acid. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the crystalline hydrate form. The general reaction can be represented as: [ \text{Ce(OH)}_3 + 3 \text{HClO}_4 \rightarrow \text{Ce(ClO}_4)_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by dissolving cerium(III) oxide in perchloric acid, followed by crystallization. The process involves careful control of temperature and concentration to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Cerium(III) perchlorate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cerium(IV) compounds.
Reduction: It can be reduced to cerium(III) compounds.
Substitution: It can participate in ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands like water, alcohols, and amines can replace perchlorate ions under suitable conditions.
Major Products:
Oxidation: Cerium(IV) oxide (CeO₂)
Reduction: Cerium(III) chloride (CeCl₃)
Substitution: Various cerium-ligand complexes
Applications De Recherche Scientifique
Cerium(III) perchlorate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: It is employed in studies involving oxidative stress and cellular signaling pathways.
Medicine: Research is ongoing into its potential use in cancer therapy and as an antimicrobial agent.
Industry: It is used in the production of advanced materials, such as nanoceria, which have applications in catalysis and environmental remediation.
Mécanisme D'action
The mechanism by which cerium(III) perchlorate hydrate exerts its effects is primarily through its strong oxidizing properties. It can donate oxygen atoms to various substrates, leading to oxidation reactions. In biological systems, it can generate reactive oxygen species (ROS), which can induce oxidative stress and affect cellular processes. The molecular targets include enzymes and proteins involved in redox reactions and signaling pathways.
Comparaison Avec Des Composés Similaires
Cerium(III) perchlorate hydrate can be compared with other cerium compounds such as cerium(III) chloride, cerium(III) nitrate, and cerium(IV) oxide. Each of these compounds has unique properties and applications:
Cerium(III) chloride (CeCl₃): Used in organic synthesis and as a Lewis acid catalyst.
Cerium(III) nitrate (Ce(NO₃)₃): Employed in the preparation of cerium oxide nanoparticles.
Cerium(IV) oxide (CeO₂): Widely used as a catalyst, in fuel cells, and in UV filters.
This compound is unique due to its strong oxidizing ability and solubility in both water and organic solvents, making it versatile for various applications.
Propriétés
IUPAC Name |
cerium(3+);triperchlorate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.3ClHO4.H2O/c;3*2-1(3,4)5;/h;3*(H,2,3,4,5);1H2/q+3;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXPEEAOLNZWSI-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ce+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeCl3H2O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


